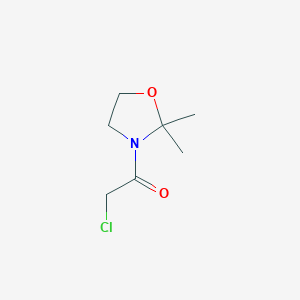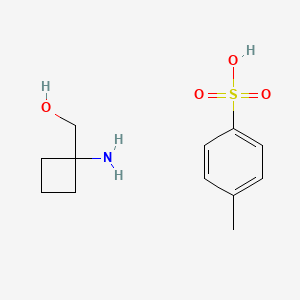
(1-Aminocyclobutyl)methanol;4-methylbenzenesulfonic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1-Aminocyclobutyl)methanol;4-methylbenzenesulfonic acid is a compound that combines the structural features of a cyclobutyl ring with an amino group and a methanol moiety, along with a 4-methylbenzenesulfonic acid group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (1-Aminocyclobutyl)methanol;4-methylbenzenesulfonic acid typically involves the following steps:
Formation of (1-Aminocyclobutyl)methanol: This can be achieved by the reduction of a suitable precursor, such as (1-Aminocyclobutyl)ketone, using a reducing agent like sodium borohydride or lithium aluminum hydride.
Sulfonation: The resulting (1-Aminocyclobutyl)methanol is then reacted with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine to form the desired compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Types of Reactions:
Oxidation: (1-Aminocyclobutyl)methanol can undergo oxidation reactions to form corresponding aldehydes or ketones.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of cyclobutyl aldehydes or ketones.
Reduction: Formation of cyclobutyl alcohols or amines.
Substitution: Formation of various substituted cyclobutyl derivatives.
科学的研究の応用
(1-Aminocyclobutyl)methanol;4-methylbenzenesulfonic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of (1-Aminocyclobutyl)methanol;4-methylbenzenesulfonic acid involves its interaction with specific molecular targets and pathways. The amino group and the sulfonic acid moiety can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity and function. The compound’s effects are mediated through its ability to modulate enzyme activity, receptor binding, and cellular signaling pathways.
類似化合物との比較
(1-Aminocyclobutyl)methanol: Lacks the 4-methylbenzenesulfonic acid group, resulting in different chemical properties and reactivity.
4-Methylbenzenesulfonic acid: Lacks the cyclobutyl and amino groups, leading to different applications and biological activity.
Uniqueness: (1-Aminocyclobutyl)methanol;4-methylbenzenesulfonic acid is unique due to the combination of its structural features, which confer distinct chemical reactivity and potential applications. The presence of both the cyclobutyl ring and the sulfonic acid group allows for versatile interactions and reactions, making it a valuable compound in various fields of research and industry.
特性
分子式 |
C12H19NO4S |
|---|---|
分子量 |
273.35 g/mol |
IUPAC名 |
(1-aminocyclobutyl)methanol;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C7H8O3S.C5H11NO/c1-6-2-4-7(5-3-6)11(8,9)10;6-5(4-7)2-1-3-5/h2-5H,1H3,(H,8,9,10);7H,1-4,6H2 |
InChIキー |
FDOVSCOSEHNWTL-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1CC(C1)(CO)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Methylimidazo[1,2-a]pyrimidine-2-carboxylic acid](/img/structure/B13936799.png)
![(2-Amino-2-methylpropyl)[(6-chloropyridin-3-YL)methyl]amine](/img/structure/B13936802.png)
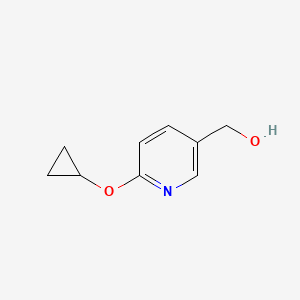
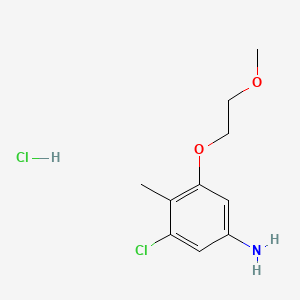
![cis-1-Benzyl-5-ethoxycarbonylhexahydropyrrolo[3,4-b]pyrrole](/img/structure/B13936815.png)


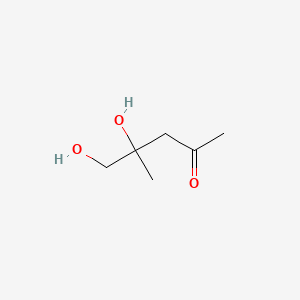
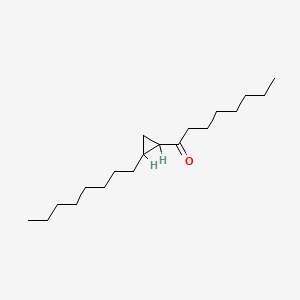


![n-[2-(3-Chlorophenyl)benzoxazol-6-yl]acetamidine](/img/structure/B13936878.png)

